molecular formula C16H18N2O4 B299610 N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide

N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide

Cat. No. B299610
M. Wt: 302.32 g/mol
InChI Key: WXEGJSZKIINCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide, also known as MNA-715, is a compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. MNA-715 has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.

Mechanism of Action

N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, thereby reducing inflammation. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of various antioxidant genes, leading to a reduction in oxidative stress.
Biochemical and physiological effects:
N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the production of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide has several advantages as a therapeutic agent. It has been shown to have low toxicity and high selectivity for its target enzymes, making it a safe and effective treatment option. However, there are also limitations to using N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide in lab experiments. Its synthesis is complex and time-consuming, making it difficult to produce large quantities for use in experiments. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic effects.

Future Directions

There are several future directions for research on N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide. One potential avenue is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a treatment for cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic effects.

Synthesis Methods

N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide is synthesized through a multi-step process that involves the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(3-aminopropyl)-N-methylpropane-1,3-diamine to form the corresponding amide. The amide is subsequently treated with acetic anhydride to form the final product, N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide.

Scientific Research Applications

N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide has been extensively studied in various scientific fields due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

N-[3-(3-methoxypropylamino)-1,4-dioxonaphthalen-2-yl]acetamide

InChI

InChI=1S/C16H18N2O4/c1-10(19)18-14-13(17-8-5-9-22-2)15(20)11-6-3-4-7-12(11)16(14)21/h3-4,6-7,17H,5,8-9H2,1-2H3,(H,18,19)

InChI Key

WXEGJSZKIINCIU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)NCCCOC

Canonical SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)NCCCOC

Origin of Product

United States

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